molecular formula C21H17F3N4OS B460739 6-Amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide CAS No. 626228-78-2

6-Amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

Cat. No. B460739
CAS RN: 626228-78-2
M. Wt: 430.4g/mol
InChI Key: YBRDUJKORYAWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C21H17F3N4OS and its molecular weight is 430.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research highlights the synthesis of heterocyclic compounds involving similar structural motifs, which are pivotal in medicinal chemistry for the development of new pharmaceutical agents. For example, studies on the Mannich reaction in the synthesis of N,S-containing heterocycles demonstrate the utility of similar compounds in constructing complex heterocyclic frameworks that could serve as potential therapeutic agents (Dotsenko, Krivokolysko, & Litvinov, 2012). These synthetic approaches are crucial for expanding the chemical space in drug discovery, enabling the exploration of novel bioactive compounds.

Antimicrobial and Antibacterial Activity

Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antibacterial activities. This is significant in the search for new antibiotics and antibacterial drugs, as demonstrated in research focusing on the synthesis of thiophene-2-carboxamide derivatives and their efficacy against Gram-positive and Gram-negative bacteria (Ahmed, 2007). The development of new antimicrobial agents is critical in addressing the global challenge of antibiotic resistance.

Biological Activity Exploration

Further studies involve the synthesis and characterization of compounds for biological evaluation, including docking studies to predict interactions with biological targets. This research is foundational in the early stages of drug development, where the interaction of compounds with specific proteins or DNA structures can lead to the discovery of potent therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021). Such studies help in understanding the mechanism of action at a molecular level, guiding the optimization of compounds for enhanced activity and specificity.

Novel Synthetic Routes and Chemical Transformations

Research on novel synthesis and reactions of related heterocyclic compounds contributes to the advancement of synthetic chemistry, providing new methods for constructing complex molecules. These studies offer insights into efficient, selective, and versatile synthetic strategies that are applicable in the synthesis of a wide range of compounds with potential pharmaceutical applications (Chang, Cho, & Kim, 2003).

properties

IUPAC Name

6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4OS/c22-21(23,24)16-13-7-2-1-3-8-14(13)28-20-15(16)17(26)18(30-20)19(29)27-12-6-4-5-11(9-12)10-25/h4-6,9H,1-3,7-8,26H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRDUJKORYAWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

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